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Compound of Interest

Compound Name: Conopressin S

Cat. No.: B15600246

An In-depth Examination of a Potent Vasopressin/Oxytocin Ligand from Cone Snail Venom

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail
Conus striatus, represents a fascinating member of the vasopressin/oxytocin (VP/OT)
superfamily of neuropeptides.[1] Its structural similarity to endogenous mammalian hormones,
coupled with its unique pharmacological profile, has made it a subject of considerable interest
for researchers in pharmacology and drug development. This technical guide provides a
comprehensive overview of the structure-activity relationship (SAR) of Conopressin S,
detailing the quantitative effects of amino acid substitutions on its binding affinity and functional
activity at human vasopressin (Via, Vib, V2) and oxytocin (OT) receptors.

Molecular Structure and Key Residues

Conopressin S has the amino acid sequence Cys!-lle2-lle3-Arg*-Asn>-Cys®-Pro’-Arg8-Gly®°-
NHz.[1] Like other members of the VP/OT family, it possesses a six-amino-acid ring formed by
a disulfide bond between Cys! and Cys®, and a three-amino-acid C-terminal tail.[1] The
residues at positions 2, 3, 4, 7, 8, and 9 have been identified as key determinants of receptor
binding and functional activity.[2][3]

Quantitative Structure-Activity Relationship Data
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The following tables summarize the binding affinities (Ki) and functional activities (ECso) of

Conopressin S and its analogs at human vasopressin and oxytocin receptors. This data is

compiled from various studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Conopressin
Analogs at Human Receptors

) hViaR Ki hV2zR Ki hOTR Ki
Peptide Sequence Reference
(nM) (nM) (nM)
Cys-lle-lle-
Conopressin Arg-Asn-Cys-
S Pro-Arg-Gly-
NH:z
Cys-Tyr-lle-
Conopressin GIn-Asn-Cys-
180+ 30 >10000 980 + 150 [3]
T Leu-Arg-Val-
NH2
Cys-Tyr-lle-
L7P]- ys-1y
) GIn-Asn-Cys-
Conopressin 88+12 5000 + 1000 >10000 [3]
T Pro-Arg-Val-
NHz

Note: Data for Conopressin S binding affinity is not readily available in the reviewed literature.

Dashes indicate not determined.

Table 2: Functional Activities (ECso, nM) of Conopressin
Analogs at Human Receptors

| Peptide | Sequence | hViaR ECso (nM) | hVibR ECso (nM) | hV2R ECso (nM) | hOTR ECso
(nM) | Reference | |---|---|---|---|---]---| | Conopressin G | Cys-Phe-lle-Arg-Asn-Cys-Pro-Lys-Gly-
NH2 | 123 (= 1.1) | 52 (+ 1.2) | 300 (= 1.1) | >10000 |[2] | | Conopressin M1 (amidated) | Cys-
Phe-Pro-Gly-Asn-Cys-Pro-Asp-Ser-NHz | >10000 (partial agonist) | >10000 (partial agonist) |
>10000 | >10000 |[2] | | Conopressin M2 (amidated) | Cys-Phe-Leu-Gly-Asn-Cys-Pro-Asp-Ser-
NHz | >10000 | >10000 | 1700 (+ 1.2) | >10000 |[2] | | Conopressin M2 (acid) | Cys-Phe-Leu-
Gly-Asn-Cys-Pro-Asp-Ser-OH | >10000 | >10000 | 3600 (+ 1.1) | >10000 |[2] |
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Note: Data for Conopressin S functional activity is not readily available in the reviewed

literature.

Key SAR Insights

Position 8: The nature of the amino acid at position 8 is a critical determinant of selectivity. A
basic residue, such as Arginine in Conopressin S or Lysine in Conopressin G, is generally
favored for activity at vasopressin receptors.[2] In contrast, a negatively charged residue like
Aspartate in Conopressin M1 and M2 leads to a significant loss of activity at Via and Vib
receptors, but can be tolerated at the V2 receptor.[2]

Position 7: The substitution of Leucine with Proline in [L’P]-Conopressin T enhances its
affinity for the Via receptor, suggesting that the conformation of the C-terminal tail is crucial
for receptor interaction.[3]

Position 9: The replacement of the conserved Glycine at position 9 with Valine in
Conopressin T is a key factor in its antagonist activity at the Via receptor.[3] This position
has been described as an "antagonist switch".[3]

C-terminal Amidation: The C-terminal amidation appears to be important for the activity of
some analogs, as seen with the partial agonism of amidated Conopressin-M1 at hVibR,
which is absent in its acidic counterpart.[2]

Signaling Pathways

Conopressin S and its analogs exert their effects by binding to G protein-coupled receptors

(GPCRs), triggering distinct intracellular signaling cascades.

¢ Via and Oxytocin Receptors: These receptors are coupled to Gag/11 proteins. Upon agonist

binding, they activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IPs
stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

[2]
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Figure 1. Gg-coupled signaling pathway for Via and OT receptors.

» V2 Receptor: This receptor is coupled to Gas proteins. Agonist binding leads to the activation
of adenylyl cyclase, which converts ATP to cyclic AMP (CAMP). cAMP then activates protein
kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular
response.[2]
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Figure 2. Gs-coupled signaling pathway for the V2 receptor.

Experimental Protocols
Solid-Phase Peptide Synthesis

Conopressin S and its analogs are typically synthesized using standard solid-phase peptide
synthesis (SPPS) protocols, followed by cyclization to form the disulfide bridge.
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Figure 3. General workflow for solid-phase peptide synthesis.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Conopressin S analogs for vasopressin and

oxytocin receptors.

Materials:
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e Membrane preparations from cells stably expressing the human receptor of interest (e.g.,
CHO-K1 or HEK?293 cells).

e Radioligand (e.g., [3H]-Arginine Vasopressin for Via, Vib, and V2 receptors; [2H]-Oxytocin for
OT receptors).

e Unlabeled Conopressin S analog (competitor).

o Assay Buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4).
o Wash Buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4).

o Glass fiber filters (e.g., Whatman GF/C).

 Scintillation cocktail.

 Scintillation counter.

Procedure:

 Incubate a constant concentration of radioligand with increasing concentrations of the
unlabeled Conopressin S analog in the presence of the receptor-containing membranes.

» Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

o Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free radioligand.

» Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the ICso value (the concentration of analog that inhibits 50% of the specific
radioligand binding).

o Convert the ICso value to a Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ka),
where [L] is the concentration of the radioligand and Ka is its affinity for the receptor.
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Functional Assays

Objective: To measure the ability of Conopressin S analogs to stimulate Gg-coupled receptors
and induce intracellular calcium release.

Materials:

Cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Conopressin S analog.

Fluorescence plate reader with automated injection capabilities.

Procedure:

o Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
o Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C).
e Wash the cells with assay buffer to remove excess dye.

» Measure the baseline fluorescence.

« Inject varying concentrations of the Conopressin S analog and monitor the change in
fluorescence over time.

» Plot the peak fluorescence response against the analog concentration to generate a dose-
response curve and determine the ECso value.

Objective: To measure the ability of Conopressin S analogs to stimulate Gs-coupled receptors
and induce cAMP production.

Materials:

o Cells stably expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells).
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Conopressin S analog.

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Plate reader compatible with the chosen detection method.

Procedure:

o Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
o Pre-treat the cells with a phosphodiesterase inhibitor.

e Add varying concentrations of the Conopressin S analog and incubate for a specified time
(e.g., 30 minutes at 37°C).

o Lyse the cells and measure the intracellular cAMP concentration using a commercial
detection kit according to the manufacturer's instructions.

e Plot the cAMP concentration against the analog concentration to generate a dose-response
curve and determine the ECso value.

Conclusion

The structure-activity relationship of Conopressin S is complex, with subtle changes in its
amino acid sequence leading to significant alterations in its pharmacological profile. The nature
of the residues at key positions, particularly 8 and 9, dictates the selectivity and
agonist/antagonist properties of these peptides at vasopressin and oxytocin receptors. The
data and protocols presented in this guide provide a foundation for researchers to further
explore the therapeutic potential of Conopressin S analogs in areas such as cardiovascular
disease, pain management, and neurological disorders. Further studies, including the
determination of binding affinities for a wider range of analogs and the elucidation of high-
resolution receptor-ligand complex structures, will be crucial for the rational design of novel,
highly selective, and potent therapeutic agents based on the Conopressin S scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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